![molecular formula C28H25ClN4O4 B2676717 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide CAS No. 1189724-26-2](/img/new.no-structure.jpg)
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide
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Description
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C28H25ClN4O4 and its molecular weight is 516.98. The purity is usually 95%.
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Biological Activity
The compound 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H24ClN5O3, with a molecular weight of approximately 433.90 g/mol. The structure features a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Property | Value |
---|---|
Molecular Formula | C21H24ClN5O3 |
Molecular Weight | 433.90 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The quinazoline core is known to inhibit certain kinases and modulate signaling pathways involved in cell proliferation and survival. Specifically, it may act as an inhibitor of the EGFR (epidermal growth factor receptor) pathway, which is crucial in cancer biology.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against human cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer).
In vitro studies indicated that certain derivatives showed promising results with IC50 values in the low micromolar range, suggesting potent anticancer activity. For example:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 10 to 25 µg/mL for these strains.
Case Studies
- Cytotoxicity Evaluation : A study conducted on a series of quinazoline derivatives highlighted the structure-activity relationship (SAR) where modifications on the phenyl ring significantly influenced cytotoxic potency against multiple cancer cell lines. The incorporation of a chlorobenzyl group was found to enhance activity due to increased lipophilicity and better receptor interactions .
- In Vivo Studies : Animal models have been used to assess the efficacy of similar compounds in tumor-bearing mice. The results showed a significant reduction in tumor size when treated with quinazoline derivatives compared to controls .
Properties
CAS No. |
1189724-26-2 |
---|---|
Molecular Formula |
C28H25ClN4O4 |
Molecular Weight |
516.98 |
IUPAC Name |
2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C28H25ClN4O4/c29-20-9-5-19(6-10-20)16-30-26(35)17-32-24-4-2-1-3-23(24)27(36)33(28(32)37)22-13-7-18(8-14-22)15-25(34)31-21-11-12-21/h1-10,13-14,21H,11-12,15-17H2,(H,30,35)(H,31,34) |
InChI Key |
RFKLLAXSNLJERD-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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